Indole-3-Carboxylic Acid Exhibits 400-Fold Weaker HSA Binding Than Indole-3-Acetic Acid
Indole-3-carboxylic acid binds human serum albumin with an association equilibrium constant (KA) of 8.5 (± 0.2) × 10³ M⁻¹, which is approximately 400-fold lower than that of indole-3-acetic acid (3.4 × 10⁶ M⁻¹) and 114-fold lower than indole-3-propionic acid (1.1 × 10⁵ M⁻¹) [1]. Indole-3-carboxylic acid also displays a total binding capacity of 12 × 10⁻⁸ mol/mol HSA, the highest among all tested indole probes, indicating a distinct multi-site binding behavior [1].
| Evidence Dimension | Human serum albumin (HSA) binding affinity |
|---|---|
| Target Compound Data | KA = 8.5 (± 0.2) × 10³ M⁻¹; total binding capacity = 12 (± 0.02) × 10⁻⁸ mol/mol HSA |
| Comparator Or Baseline | Indole-3-acetic acid: KA = 3.4 × 10⁶ M⁻¹; Indole-3-propionic acid: KA = 1.1 × 10⁵ M⁻¹; Indole-3-butyric acid: KA = 9.7 × 10⁵ M⁻¹ |
| Quantified Difference | 400-fold weaker vs. IAA; 13-fold weaker vs. IPA; 114-fold weaker vs. IBA |
| Conditions | High-performance affinity chromatography (HPAC) with immobilized HSA column at pH 7.4, 0.067 M phosphate buffer |
Why This Matters
This quantifies the compound's substantially lower plasma protein binding, which directly impacts its free fraction and distribution profile in pharmacokinetic studies, making it functionally non-interchangeable with higher-binding analogs.
- [1] Chen J, Hage DS. Evaluation of indole-based probes for high-throughput screening of drug binding to human serum albumin: analysis by high-performance affinity chromatography. J Sep Sci. 2009;32(8):1145-1155. doi:10.1002/jssc.200800567 View Source
